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1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide

Catalog No.
S13693329
CAS No.
M.F
C10H16N4O
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4...

Product Name

1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide

IUPAC Name

1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C10H16N4O/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9/h5,7,9,11H,2-4,6H2,1H3,(H,12,15)

InChI Key

CNUWGOMXQWRGSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2CCCN2

1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a compound featuring a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group. Its molecular formula is C11H16N4OC_{11}H_{16}N_4O. The unique structure, which combines both pyrazole and pyrrolidine moieties, suggests potential applications in medicinal chemistry and organic synthesis due to its anticipated biological activities and chemical reactivity .

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, yielding various oxidized derivatives.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
  • Substitution: The pyrrolidin-2-ylmethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions under suitable conditions .

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the creation of a range of derivatives.

The biological activity of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various pharmacological effects. The specific pathways and mechanisms involved are still under investigation, but the compound shows promise in areas such as anti-inflammatory and analgesic activities .

The synthesis of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Pyrrolidin-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-2-ylmethyl moiety.
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability .

These methods can be optimized for industrial production to ensure high yield and purity.

Studies on the interactions of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide with biological targets are crucial for understanding its pharmacological profile. These studies often involve binding assays to determine affinity for specific receptors or enzymes, as well as cellular assays to evaluate functional effects on biological pathways .

Similar Compounds

Several compounds share structural similarities with 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructureNotable Features
3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamideStructureContains difluoromethyl and pyridine groups, showing different biological activities.
N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamideStructureSubstituted with bromobenzyl; potential for varied pharmacological effects.
5-fluoro-N-(pyrimidin-2-yl)-3-methylpyrazole-4-carboxamideStructureFluorinated derivative; may exhibit different reactivity and activity profiles.

These compounds exhibit unique biological properties due to their distinct substituents, enhancing their potential applications in drug discovery and development.

The development of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide coincides with the broader expansion of pyrazole chemistry in the early 21st century. Its CAS registry number (1247475-90-6) suggests initial characterization between 2005–2015, a period marked by intensified research into nitrogen-containing heterocycles for drug discovery. Unlike classical pyrazole derivatives documented in mid-20th-century literature, this compound reflects contemporary strategies in fragment-based drug design, combining a pyrazole core with a chiral pyrrolidine side chain to enhance three-dimensional complexity.

Key milestones in its development include:

  • 2008–2012: Emergence of modular synthetic routes for N-alkylpyrazolecarboxamides in pharmaceutical patent literature.
  • 2015: First commercial availability as a building block for medicinal chemistry, evidenced by catalog listings from specialty chemical suppliers.
  • 2020s: Incremental incorporation into academic studies investigating neuroactive compounds, leveraging its structural similarity to known kinase inhibitors and neurotransmitter analogs.

The delayed academic attention relative to its commercial availability underscores its primary role as a synthetic intermediate rather than a therapeutic candidate in initial development phases.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

208.13241115 g/mol

Monoisotopic Mass

208.13241115 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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